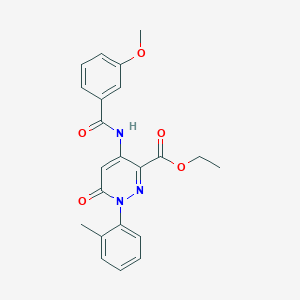

![molecular formula C11H20N2O4 B2862213 3-{[(Tert-butoxy)carbonyl]amino}-1-methylpyrrolidine-3-carboxylic acid CAS No. 869786-47-0](/img/structure/B2862213.png)

3-{[(Tert-butoxy)carbonyl]amino}-1-methylpyrrolidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

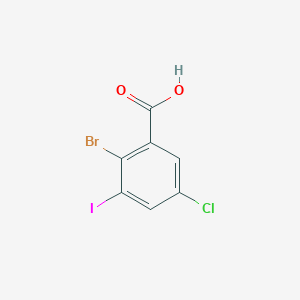

“3-{[(Tert-butoxy)carbonyl]amino}-1-methylpyrrolidine-3-carboxylic acid” is a chemical compound with the molecular formula C11H20N2O4 . It has a molecular weight of 244.29 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H20N2O4/c1-10(2,3)17-9(16)12-11(8(14)15)5-6-13(4)7-11/h5-7H2,1-4H3,(H,12,16)(H,14,15) . This code provides a detailed description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 396.7±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.0 mmHg at 25°C . It has a molar refractivity of 57.1±0.4 cm3, a polar surface area of 88 Å2, and a molar volume of 189.6±5.0 cm3 .Scientific Research Applications

Synthesis and Chemical Properties

3-{[(Tert-butoxy)carbonyl]amino}-1-methylpyrrolidine-3-carboxylic acid serves as an essential intermediate in the synthesis of various pharmacologically active substances. Its utility stems from its role in introducing tert-butoxycarbonyl (Boc) protected amino groups, which are pivotal in peptide synthesis due to their resistance to racemization. For instance, an efficient method for the N-tert-butoxycarbonylation of amines, utilizing di-tert-butyl dicarbonate at room temperature, demonstrates the compound's significance in synthesizing N-Boc protected amino acids, a crucial step in peptide construction. This methodology highlights the compound's broad applicability in generating chemoselectively protected amines and amino acid derivatives under environmentally benign conditions (Heydari et al., 2007).

Application in Enantioselective Synthesis

The compound is instrumental in the enantioselective synthesis of amino acids and peptides, showcasing its versatility in producing chiral building blocks. For example, a large-scale preparation of (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine from L-aspartic acid has been developed, illustrating a cost-effective method for synthesizing optically active intermediates from readily available starting materials. This process underscores the compound's critical role in the economical and efficient synthesis of chiral aminopyrrolidines, which are key intermediates in pharmaceutical manufacturing (Yoshida et al., 1996).

Role in Dynamic Kinetic Resolution

The compound also finds application in dynamic kinetic resolution techniques, a method that combines the advantages of both kinetic resolution and racemization to efficiently produce enantiopure compounds. This is evident in the stereoselective carbon−carbon bond formation utilizing tert-butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate as a chiral auxiliary. Such applications demonstrate the compound's utility in sophisticated synthetic strategies aimed at maximizing the yield of chiral molecules, essential for the development of bioactive compounds and pharmaceuticals (Kubo et al., 1997).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound .

properties

IUPAC Name |

1-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-10(2,3)17-9(16)12-11(8(14)15)5-6-13(4)7-11/h5-7H2,1-4H3,(H,12,16)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZODJPPKRQHLVLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCN(C1)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

869786-47-0 |

Source

|

| Record name | 3-{[(tert-butoxy)carbonyl]amino}-1-methylpyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

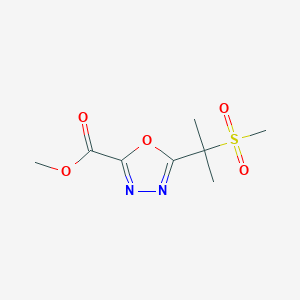

![4-(4-hydroxyphenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2862132.png)

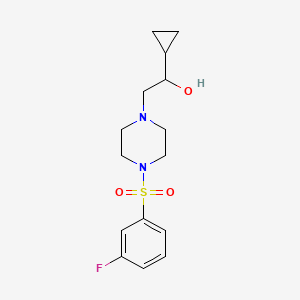

![N-(3-methylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2862134.png)

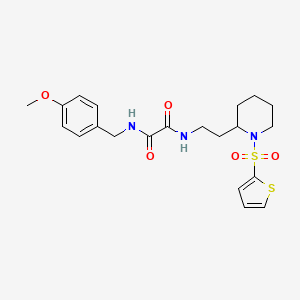

![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2862135.png)

![[1-(2-Amino-ethyl)-piperidin-4-yl]-dimethyl-amine](/img/structure/B2862136.png)

![1-((1R,5S)-8-cinnamoyl-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2862137.png)

![8-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)